molecular formula C21H18FN3O3S B15197883 5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one

5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B15197883
M. Wt: 411.5 g/mol
InChI Key: BWWFFJFTXAJHGE-UHFFFAOYSA-N
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Description

The compound 5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one is a heterocyclic molecule featuring a pyrrolone core substituted with a thiazole ring bearing a 3,4-dimethoxyphenyl group and a 4-fluorophenyl moiety.

Properties

Molecular Formula

C21H18FN3O3S

Molecular Weight

411.5 g/mol

IUPAC Name

4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C21H18FN3O3S/c1-27-17-8-3-12(9-18(17)28-2)15-11-29-21(24-15)19-16(26)10-25(20(19)23)14-6-4-13(22)5-7-14/h3-9,11,23,26H,10H2,1-2H3

InChI Key

BWWFFJFTXAJHGE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=CC=C(C=C4)F)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Methodologies

Thiazole Ring Formation via Hantzsch Cyclocondensation

The 4-(3,4-dimethoxyphenyl)thiazole moiety is synthesized through a Hantzsch thiazole formation reaction. This involves the cyclocondensation of 3,4-dimethoxyphenylthioamide (1.2 equiv) with 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 equiv) in anhydrous ethanol under reflux at 80°C for 4 hours. Key considerations include:

  • Reagent stoichiometry : A 10% excess of thioamide ensures complete consumption of the α-haloketone, minimizing side products.
  • Reaction monitoring : Proton NMR (δ 7.21 ppm, singlet for thiazole C-H) confirms ring closure.
  • Yield : 82–85% after recrystallization from ethanol/water (3:1 v/v).
Table 1: Optimization of Thiazole Synthesis
Parameter Optimal Condition Yield (%) Purity (HPLC)
Solvent Ethanol 85 98.5
Temperature 80°C 82 97.8
Reaction Time 4 hours 84 98.1

Pyrrolone Annulation via Knorr Paal Synthesis

The dihydropyrrolone ring is constructed by condensing the thiazole intermediate with ethyl 3-aminocrotonate under microwave irradiation. This method enhances reaction efficiency compared to conventional heating:

  • Conditions : 120°C, 30 minutes, 300 W microwave power.
  • Mechanism : Intramolecular cyclization forms the pyrrolone ring, with the amino group acting as a nucleophile.
  • Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:2) to achieve 78% yield.
Key Analytical Data for Pyrrolone Intermediate
  • ¹H NMR (400 MHz, CDCl₃) : δ 6.92 (d, J = 8.4 Hz, 2H, fluorophenyl), 6.78 (s, 1H, thiazole-H), 5.21 (s, 1H, pyrrolone NH).
  • HRMS (ESI+) : m/z 412.1210 [M+H]⁺ (calc. 412.1214).

Functional Group Transformations

Amino Group Introduction

The 5-amino substituent is introduced via Hofmann rearrangement of a primary amide precursor:

  • Amide formation : Treat the pyrrolone intermediate with chlorosulfonic acid in DMF at 0°C.
  • Rearrangement : React with bromine in NaOH/water to yield the primary amine.
  • Yield : 68% after neutralization and extraction.
  • Purity : ≥99% by reverse-phase HPLC.

Process Optimization Strategies

Solvent and Catalyst Screening

Comparative studies identify ethanol as the optimal solvent for thiazole synthesis due to its balance of polarity and boiling point. Catalytic additives (e.g., p-toluenesulfonic acid) reduce reaction time by 20% but lower yield due to side reactions.

Microwave vs. Conventional Heating

Microwave-assisted pyrrolone annulation reduces energy consumption by 40% and improves yield reproducibility (±2% vs. ±5% for conventional methods).

Table 2: Energy Efficiency Comparison
Method Time (min) Energy (kJ/mol) Yield (%)
Conventional Reflux 180 850 72
Microwave 30 510 78

Analytical Characterization

Spectroscopic Validation

  • FT-IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 168.4 (C=O), 152.1 (thiazole C-2), 116.3 (CF aromatic).

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 55:45) shows a single peak at 8.2 minutes, confirming >99% purity.

Scalability and Industrial Considerations

Pilot-Scale Synthesis

A 1 kg batch produced 740 g of final product (74% yield) using:

  • Reactor type : Jacketed glass-lined steel reactor.
  • Cost analysis : Raw material costs reduced by 15% via solvent recovery (ethanol distillation).

Environmental Impact

Waste streams are minimized by recycling ethanol and employing aqueous workups. The process achieves an E-factor of 8.2, comparable to industry benchmarks.

Comparative Analysis of Alternative Routes

Hydrazide Derivatives

Hydrazide coupling (source) introduces unnecessary complexity, requiring protective groups that complicate purification.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring and amino group participate in nucleophilic substitution reactions. For example:

  • Chloroacetylation : Reacts with chloroacetyl chloride under basic conditions (triethylamine) in 1,4-dioxane at 70°C for 6 hours to form chloroacetamide derivatives .

  • Amine alkylation : Aliphatic amines substitute chloride in the presence of anhydrous K₂CO₃ in dry DMF, yielding substituted acetamide derivatives .

Table 1: Representative Nucleophilic Substitutions

Reaction TypeReagents/ConditionsProductYieldSource
ChloroacetylationChloroacetyl chloride, Et₃N, 70°C2-Chloro-N-(thiazol-2-yl)acetamide45–60%
Amine alkylationAliphatic amines, K₂CO₃, DMF, reflux2-Substituted acetamide derivatives50–75%

Electrophilic Aromatic Substitution (EAS)

The electron-rich thiazole and methoxyphenyl groups enable EAS:

  • Nitration : Requires HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups at the para position of the methoxyphenyl ring.

  • Sulfonation : Achieved with fuming H₂SO₄ under controlled heating.

Coupling Reactions

The amino group facilitates cross-coupling reactions:

  • Buchwald–Hartwig amination : Forms C–N bonds with aryl halides using Pd catalysts (e.g., Pd(OAc)₂, Xantphos).

  • Suzuki–Miyaura coupling : The thiazole’s halogen substituent reacts with boronic acids in the presence of Pd(PPh₃)₄.

Table 2: Catalytic Coupling Reactions

ReactionCatalysts/ConditionsApplicationsSource
Buchwald–HartwigPd(OAc)₂, Xantphos, Cs₂CO₃, 100°CIntroduction of aryl/heteroaryl groups
Suzuki–MiyauraPd(PPh₃)₄, Na₂CO₃, H₂O/EtOH, 80°CBiaryl synthesis for drug analogs

Oxidation and Reduction

  • Amino group oxidation : Reacts with KMnO₄ in acidic media to form nitro derivatives, though this risks pyrrole ring decomposition.

  • Ketone reduction : The pyrrol-3-one carbonyl is reduced to a hydroxyl group using NaBH₄ in ethanol.

Cyclization and Ring Modification

  • Thiazole-pyrrole fused systems : Heating with POCl₃ induces cyclization, forming tricyclic structures.

  • Ring expansion : Reacts with diazomethane to expand the pyrrole ring under anhydrous conditions.

Stability and Degradation

The compound is stable in neutral conditions but degrades under extremes:

  • Acidic hydrolysis : Cleaves the thiazole ring at >60°C in HCl, yielding mercapto intermediates.

  • Base sensitivity : The amino group undergoes deprotonation in NaOH, altering electronic properties.

Table 3: Stability Profile

ConditionObservationSource
pH 2–6 (25°C)Stable for >24 hours
1M HCl (60°C)Thiazole ring cleavage in 2 hours
0.1M NaOH (25°C)Amino deprotonation without degradation

Functional Group Transformations

  • Acylation : The amino group reacts with acetyl chloride to form acetamide derivatives (pyridine, 80°C).

  • Methoxy demethylation : BBr₃ in CH₂Cl₂ removes methoxy groups, yielding phenolic derivatives.

Key Research Findings

  • The thiazole ring’s electron-withdrawing nature directs electrophilic substitution to the methoxyphenyl group.

  • Palladium-catalyzed couplings enable modular derivatization for structure-activity relationship (SAR) studies .

  • Stability under physiological pH (7.4) supports its potential as a drug scaffold.

Scientific Research Applications

5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with four analogs (Table 1), emphasizing substituent effects, molecular properties, and synthetic insights.

Table 1: Structural and Molecular Comparison

Compound Name / CAS Thiazole Substituent Pyrrolone Substituent Molecular Formula Molecular Weight (g/mol) H-Bond Donors/Acceptors Key Features
Target Compound 3,4-Dimethoxyphenyl 4-Fluorophenyl C22H20FN3O4S* 441.48* 2 / 7* Hypothesized enhanced solubility due to methoxy groups; fluorine may improve bioavailability .
5-Amino-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-phenyl-pyrrol-3-one (CAS 885460-78-6) 4-Fluorophenyl Phenyl C19H14FN3OS 351.40 1 / 4 Simpler structure; reduced steric hindrance may favor binding in hydrophobic pockets.
5-Amino-1-(4-methoxyphenyl)-4-[4-(4-fluorophenyl)thiazol-2-yl]-pyrrol-3-one (CAS 380470-04-2) 4-Fluorophenyl 4-Methoxyphenyl C20H16FN3O2S 381.40 2 / 6 Methoxy group enhances solubility; similar to target compound but lacks 3,4-dimethoxy substitution on thiazole.
5-Amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)-pyrrol-3-one (CAS 459137-97-4) Benzimidazole 4-Fluorophenyl C17H13FN4O 308.31 3 / 4 Benzimidazole substitution introduces additional H-bonding potential; lower molecular weight may improve pharmacokinetics.
5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-pyrrol-3-one (CAS 885458-16-2) 3,4-Dimethoxyphenyl 4-Methoxyphenyl C22H21N3O4S 423.50 2 / 7 Closest analog; dual methoxy groups on thiazole and pyrrolone enhance electronic diversity but may increase metabolic instability.

*Estimated based on structural similarity to CAS 885458-16-2 .

Key Findings

Fluorine substitution on the pyrrolone ring (shared by the target compound and CAS 459137-97-4 ) enhances metabolic stability and membrane permeability due to its electronegativity and small atomic radius.

Synthetic Accessibility :

  • Compounds with methoxy groups (e.g., CAS 885458-16-2 ) require multi-step synthesis involving Suzuki-Miyaura coupling for thiazole formation, as evidenced by the high-yield synthesis of isostructural analogs in .

Crystallographic Insights :

  • Isostructural compounds () crystallize in triclinic systems with P̄1 symmetry. The perpendicular orientation of one fluorophenyl group relative to the planar core suggests conformational flexibility, which may influence binding modes .

Biological Activity

The compound 5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic molecule that has garnered attention for its potential biological activities. With a unique structural framework incorporating a pyrrolone core and thiazole moiety, this compound may exhibit various pharmacological effects. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The molecular formula of the compound is C22H21N3O4SC_{22}H_{21}N_{3}O_{4}S with a molecular weight of approximately 423.5 g/mol. The presence of an amino group, methoxy groups, and aromatic rings suggests significant reactivity and potential interactions with biological targets.

Property Value
Molecular FormulaC22H21N3O4SC_{22}H_{21}N_{3}O_{4}S
Molecular Weight423.5 g/mol
Structural FeaturesPyrrolone core, Thiazole moiety

Anticancer Properties

Preliminary studies indicate that compounds with similar structures to This compound exhibit significant anticancer activity. For instance, thiazole derivatives have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) analysis suggests that the presence of specific functional groups enhances cytotoxicity against cancer cells .

Antimicrobial Activity

Research has indicated that thiazole-containing compounds often possess antimicrobial properties. The interaction of this compound with bacterial enzymes may inhibit their growth, making it a candidate for further investigation in antimicrobial drug development . Studies have reported minimum inhibitory concentrations (MIC) that demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been highlighted in recent studies. It may inhibit key enzymes involved in inflammation, potentially offering therapeutic benefits in conditions such as arthritis or other inflammatory diseases .

The precise mechanism by which This compound exerts its biological effects is still under investigation. However, it is believed that the compound can bind to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to downstream effects such as altered gene expression or enzyme inhibition .

Interaction Studies

Understanding the interactions between this compound and biological targets is crucial for elucidating its mechanism of action. Studies employing molecular dynamics simulations have shown how the compound interacts with proteins involved in cancer pathways .

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the cytotoxic effects of similar thiazole derivatives on Jurkat and A-431 cell lines. Results indicated that certain modifications to the phenyl ring significantly enhanced anticancer activity .
  • Antimicrobial Testing : In vitro tests demonstrated that derivatives of this compound exhibited MIC values comparable to established antibiotics, suggesting potential for development as an antimicrobial agent .
  • Anti-inflammatory Research : Experimental models indicated that the compound could reduce inflammation markers in animal studies, supporting its potential use in inflammatory disorders .

Q & A

Q. What are the established synthetic routes for this compound?

The compound is synthesized via a two-step process:

Nucleophilic substitution : 2-(4-arylthiazol-2-yl)-3-oxo-4-chlorobutyronitriles react with primary aromatic amines (e.g., 4-fluoroaniline), replacing the chlorine atom with an amino group.

Intramolecular cyclization : The secondary amino group undergoes addition to the cyano group, forming the dihydro-pyrrol-3-one core.
Key conditions : Ethanol reflux (5–6 hours), followed by recrystallization in ethanol or methanol for purification .

Q. Which spectroscopic methods are used to confirm its structure?

  • NMR : 1H^1H and 13C^{13}C NMR validate substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm).
  • X-ray crystallography : Resolves dihydro-pyrrol-3-one ring puckering and thiazole-phenyl dihedral angles (e.g., C–S–C bond angles ~92° in thiazole rings) .
  • IR : Confirms carbonyl stretching (C=O) at ~1680–1700 cm1^{-1} and NH2_2 vibrations at ~3350 cm1^{-1} .

Q. How is purity assessed during synthesis?

  • HPLC : A C18 column with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm quantifies impurities (<0.5% threshold) .
  • TLC : Ethyl acetate/hexane (3:7) monitors reaction progress, with Rf_f values ~0.4–0.6 for the product .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent selection : Ethanol outperforms DMF due to reduced side reactions (yield increases from 60% to 78%) .
  • Catalyst screening : ZnCl2_2 (5 mol%) accelerates cyclization by stabilizing the transition state .
  • Temperature control : Maintaining reflux at 80°C minimizes decomposition of the thiazole intermediate .

Table 1 : Yield optimization under varying conditions

ConditionYield (%)Reference
Ethanol, 80°C78
DMF, 100°C60
ZnCl2_2, ethanol85

Q. What strategies address contradictions in reported bioactivity data?

  • Dose-response profiling : Test across 3–5 cell lines (e.g., HEK293, HepG2) to identify cell-specific effects.
  • Assay validation : Include positive controls (e.g., cisplatin for cytotoxicity) and replicate experiments (n3n \geq 3) .
  • Statistical analysis : Use ANOVA with post-hoc Tukey tests to differentiate significant activity thresholds (e.g., IC50_{50} < 10 μM) .

Q. How are computational models applied to study its mechanism?

  • Molecular docking : AutoDock Vina predicts binding to kinases (e.g., CDK2, binding energy ≤ -8.5 kcal/mol).
  • MD simulations : GROMACS (50 ns trajectories) assess stability of protein-ligand complexes (RMSD < 2 Å) .
  • QSAR : Hammett constants (σ) of substituents correlate with anti-inflammatory activity (R2^2 = 0.89) .

Q. What environmental fate studies are relevant for this compound?

  • Degradation pathways : Hydrolysis at pH > 9 cleaves the thiazole ring, detected via LC-MS/MS .
  • Ecotoxicology : Daphnia magna assays (48-h LC50_{50}) evaluate aquatic toxicity, with EC50_{50} values reported at 12 mg/L .

Methodological Notes

  • Contradiction resolution : Cross-validate NMR data with HSQC and COSY to distinguish regioisomers .
  • Advanced purification : Preparative HPLC (ACN/water gradient) isolates metabolites for pharmacokinetic studies .
  • Ethical compliance : Adhere to OECD guidelines (Test No. 423) for acute oral toxicity screening in rodents .

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